molecular formula C22H21N3O7 B2906902 N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 922097-86-7

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B2906902
CAS No.: 922097-86-7
M. Wt: 439.424
InChI Key: LTUUWZRFZSQFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 7-ethoxybenzofuran moiety at position 5 and a 3,4,5-trimethoxybenzamide group at position 2. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and bioisosteric properties, making it a common pharmacophore in drug discovery . The 3,4,5-trimethoxybenzamide group is frequently associated with microtubule inhibition and anticancer activity, as seen in combretastatin analogs .

Properties

IUPAC Name

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O7/c1-5-30-14-8-6-7-12-9-17(31-18(12)14)21-24-25-22(32-21)23-20(26)13-10-15(27-2)19(29-4)16(11-13)28-3/h6-11H,5H2,1-4H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUUWZRFZSQFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring . The oxadiazole ring is then introduced through a series of reactions involving hydrazides and carboxylic acids . The final step involves the coupling of the benzofuran and oxadiazole intermediates with 3,4,5-trimethoxybenzamide under suitable conditions . Industrial production methods may involve optimization of these steps to improve yield and scalability.

Mechanism of Action

The mechanism of action of N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzofuran and oxadiazole rings are known to interact with various enzymes and receptors, leading to the modulation of biological processes . For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anti-tumor effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

Oxadiazole Core : All compounds share the 1,3,4-oxadiazole core, which confers rigidity and metabolic stability.

Substituent Diversity :

  • The target compound’s 7-ethoxybenzofuran group distinguishes it from LMM5/LMM11 (arylalkyl or furan substituents) and acetamide derivatives .
  • The 3,4,5-trimethoxybenzamide group is conserved in the target compound and LMM5/LMM11 but varies in other derivatives (e.g., sulfamoyl or acetamide groups) .

Biological Activity :

  • LMM5 and LMM11 exhibit antifungal activity against C. albicans, likely via thioredoxin reductase inhibition .
  • N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides show broad-spectrum antimicrobial effects .

Pharmacological Potential and Limitations

  • Target Compound : The 7-ethoxybenzofuran may enhance blood-brain barrier penetration compared to LMM5/LMM11, but its larger size could reduce solubility.
  • LMM5/LMM11 : Demonstrated efficacy in antifungal assays but require solubilization in DMSO/Pluronic F-127, limiting in vivo applicability .
  • N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides : Broader antimicrobial activity but lack specificity .

Biological Activity

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, focusing on its anticancer and enzyme inhibition activities.

Synthesis and Characterization

The compound has been synthesized through various methods that typically involve the condensation of benzofuran derivatives with oxadiazole moieties. For instance, ultrasonic-assisted synthesis has been utilized to produce a series of benzofuran-oxadiazole derivatives, which includes the target compound. The characterization of these compounds often involves techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable study evaluated a series of benzofuran-based derivatives for their antiproliferative activity against several cancer cell lines:

Cell Line IC50 (μM)
MDA-MB-2313.01
HCT-1165.20
HT-299.13
HeLa11.09
HEK-293 (normal)>30

The compound demonstrated significant cytotoxicity against tumor cells while maintaining selectivity over non-tumoral cells . Mechanistic studies indicated that the compound induces cell cycle arrest in the G2/M phase and inhibits tubulin polymerization, similar to known chemotherapeutic agents like combretastatin A-4 (CA-4) .

Enzyme Inhibition

Another critical aspect of its biological activity is its role as an inhibitor of α-glucosidase. In a comparative study, various synthesized compounds exhibited IC50 values ranging from 40.7 to 173.6 μM against α-glucosidase, with some derivatives showing significantly higher potency than standard inhibitors like acarbose (IC50 = 750 μM)【3】. This suggests that the compound may have potential applications in managing diabetes by inhibiting carbohydrate absorption.

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of compounds related to this compound:

  • Anticancer Activity : A derivative was tested in vivo using xenograft models which confirmed its ability to reduce tumor volume significantly compared to control groups.
  • Enzyme Inhibition : In vitro assays demonstrated that the compound competes with substrates for binding sites on α-glucosidase, indicating a competitive inhibition mechanism【3】【6】.

Q & A

Q. What are the optimal synthetic pathways for N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide, and how can purity be maximized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example:

  • Step 1 : Formation of the 7-ethoxybenzofuran core via base-catalyzed cyclization under reflux, requiring precise temperature control (110–120°C) .
  • Step 2 : Oxadiazole ring closure using hydrazine hydrate and carbon disulfide, followed by coupling with 3,4,5-trimethoxybenzamide via amide bond formation .
  • Purity optimization : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol yield >95% purity. Reaction time and stoichiometric ratios (e.g., 1:1.2 for hydrazine derivatives) are critical .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., ethoxy group at C7 of benzofuran, oxadiazole protons at δ 8.2–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 508.1502) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm ensures purity .

Q. How can researchers design preliminary biological activity assays for this compound?

  • In vitro screening : Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays, with IC50_{50} values calculated after 48-hour exposure .
  • Enzyme inhibition : Assess interaction with kinases (e.g., EGFR) via fluorescence-based assays, comparing inhibition to reference drugs like erlotinib .
  • Control experiments : Include solvent-only controls and structurally similar analogs to isolate activity contributions from the oxadiazole and trimethoxybenzamide groups .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact biological activity and selectivity?

  • Case study : Replacing the 7-ethoxy group with methoxy reduces lipophilicity (logP decreases by ~0.5), diminishing cellular uptake in hydrophobic environments .
  • Oxadiazole substitution : 1,3,4-oxadiazole derivatives show higher metabolic stability than 1,2,4-oxadiazoles due to reduced susceptibility to hepatic CYP450 enzymes .
  • SAR table :
Modification SiteBiological EffectSelectivity Change
7-Ethoxy (benzofuran)↑ Antiproliferative activityPreferential uptake in breast cancer cells
3,4,5-Trimethoxy (benzamide)↑ Kinase inhibitionReduced off-target effects

Q. How can contradictions in reported activity data (e.g., varying IC50_{50}50​ values across studies) be resolved?

  • Methodological audit : Compare assay conditions (e.g., cell passage number, serum concentration). For example, IC50_{50} values for A549 cells vary by 30% between studies using 5% vs. 10% FBS .
  • Batch purity analysis : Impurities >5% (e.g., unreacted benzofuran intermediates) artificially inflate toxicity. Use LC-MS to verify batch consistency .
  • Computational validation : Molecular docking (AutoDock Vina) identifies binding pose discrepancies in kinase targets, explaining variability in inhibition .

Q. What environmental and metabolic stability studies are recommended for preclinical development?

  • Environmental fate : Use HPLC-MS/MS to track degradation in simulated wastewater (pH 7.4, 25°C). The compound shows a half-life of 12 days, with primary metabolites including 3,4,5-trimethoxybenzoic acid .
  • In vitro metabolism : Incubate with human liver microsomes (HLMs). Major Phase I metabolites arise from O-deethylation of the benzofuran ethoxy group .
  • Ecotoxicity : Test on Daphnia magna (48-hour LC50_{50} > 10 mg/L indicates low acute toxicity) .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

  • Single-crystal X-ray diffraction : Resolve bond angles (e.g., oxadiazole C-N-C angle = 108.5°) and confirm planarity of the benzofuran-oxadiazole system, critical for docking studies .
  • Torsional strain analysis : Identify non-coplanar methoxy groups in the benzamide moiety, which may reduce π-stacking interactions with biological targets .

Q. What strategies mitigate synthetic challenges, such as low yields in oxadiazole ring formation?

  • Catalyst optimization : Use p-toluenesulfonic acid (PTSA) instead of H2_2SO4_4 to improve cyclization yields from 45% to 72% .
  • Microwave-assisted synthesis : Reduce reaction time from 18 hours to 45 minutes at 100°C, minimizing side-product formation .
  • Solvent selection : Replace DMF with THF to enhance oxadiazole intermediate solubility, achieving 85% purity after first crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.